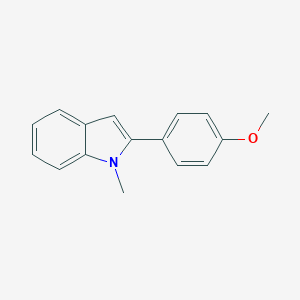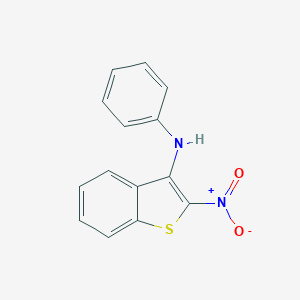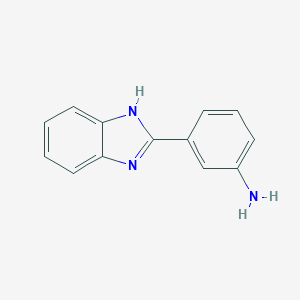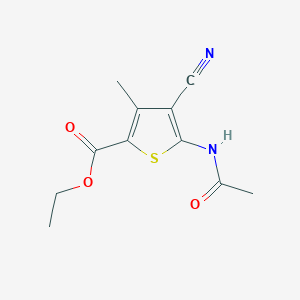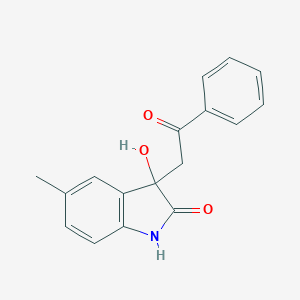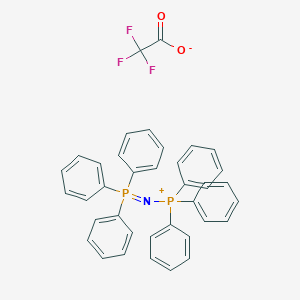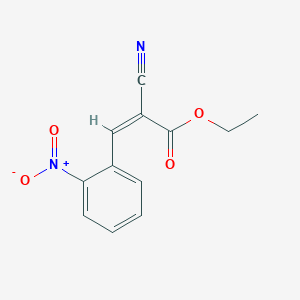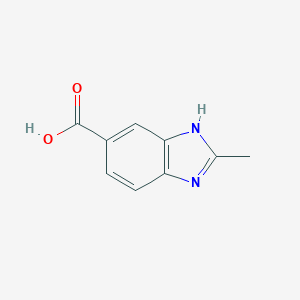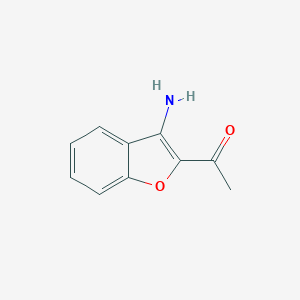![molecular formula C22H19N3O3 B183040 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide CAS No. 6006-63-9](/img/structure/B183040.png)
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, also known as PBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBB belongs to the class of benzoxazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
作用机制
The mechanism of action of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the stabilization of protein structure. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to bind to amyloid fibrils and prevent their formation, which may help to prevent the progression of neurodegenerative diseases.
生化和生理效应
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to selectively bind to amyloid fibrils and has been used to detect and monitor the progression of neurodegenerative diseases in animal models. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has also been shown to have potential applications in drug discovery, as it can be used to screen for compounds that inhibit protein aggregation.
实验室实验的优点和局限性
One of the main advantages of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is its high selectivity for amyloid fibrils, which makes it a powerful tool for detecting and monitoring the progression of neurodegenerative diseases. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is also relatively easy to synthesize and has minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, one of the limitations of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is its limited solubility in aqueous solutions, which may limit its applications in certain experiments.
未来方向
There are several future directions for research on 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide. One area of research is the development of more efficient synthesis methods for 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, which could lead to increased yields and purity. Another area of research is the optimization of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide's properties for specific applications, such as drug discovery or imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide and its potential applications in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves a multi-step process that starts with the reaction of 2-aminopyridine and 5-chloro-2-nitrobenzoic acid to form 2-(pyridin-3-yl)-1,3-benzoxazole-5-carboxylic acid. This intermediate is then treated with propylamine and 4-nitrophenyl chloroformate to produce the final product, 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide. The synthesis of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been optimized to achieve high yields and purity, making it suitable for various scientific applications.
科学研究应用
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide as a fluorescent probe for imaging biological systems. 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This property of 4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide makes it a powerful tool for detecting and monitoring the progression of these diseases.
属性
CAS 编号 |
6006-63-9 |
|---|---|
产品名称 |
4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide |
分子式 |
C22H19N3O3 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
4-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-12-27-18-8-5-15(6-9-18)21(26)24-17-7-10-20-19(13-17)25-22(28-20)16-4-3-11-23-14-16/h3-11,13-14H,2,12H2,1H3,(H,24,26) |
InChI 键 |
HFYCJQYBWHSVGR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)
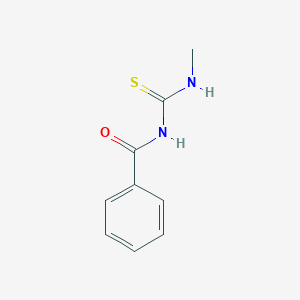
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
